Technical Guide: Khasianine vs. Solamargine Structure-Activity Relationship (SAR)
Technical Guide: Khasianine vs. Solamargine Structure-Activity Relationship (SAR)
Executive Summary
This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) between Solamargine and Khasianine , two steroidal glycoalkaloids (SGAs) isolated from Solanum species (S. nigrum, S. incanum, S. aculeatissimum).
While both compounds share the identical aglycone backbone (Solasodine ), their biological efficacy diverges significantly due to the glycosidic topology at the C-3 position. Current research indicates that Solamargine (a trisaccharide) exhibits superior cytotoxicity and membrane-disrupting capabilities compared to Khasianine (a disaccharide), primarily due to the spatial configuration of the chacotriose moiety which facilitates cholesterol complexation. However, Khasianine displays distinct immunomodulatory properties, particularly in NF-
Structural Elucidation & Chemical Identity[1][2]
The core SAR distinction lies in the sugar chain length and branching. Both compounds possess the (25R)-spirosol-5-en-3
Chemical Structures[1][2][3][4][5][6]
| Feature | Solamargine | Khasianine ( |
| Molecular Formula | ||
| Molecular Weight | ~868.05 g/mol | ~721.91 g/mol |
| Aglycone | Solasodine | Solasodine |
| Glycoside Type | Trisaccharide (Chacotriose) | Disaccharide |
| Sugar Sequence | ||
| Structural Difference | Contains two rhamnose units (branched).[1][2][3][4] | Lacks the rhamnose at the C-2' position of glucose. |
The "Warhead" Topology
The Chacotriose moiety in Solamargine forms a specific branched structure. The two rhamnose units attached to the glucose create a hydrophobic/hydrophilic interface that perfectly mimics the geometry required to complex with membrane cholesterol. Khasianine, lacking the C-2' rhamnose, loses this specific "forked" configuration, significantly altering its membrane binding kinetics.
Structure-Activity Relationship (SAR) Analysis
The SAR of these alkaloids follows a strict hierarchy where the number of sugar units and their specific linkages correlate with cytotoxic potency.
Cytotoxicity and Membrane Permeabilization
The primary mechanism of SGA-induced cytotoxicity is Lysosomal Membrane Permeabilization (LMP) .
-
Solamargine (High Potency): The trisaccharide chain binds specifically to 3
-hydroxysterols (cholesterol) in the plasma membrane. This binding causes membrane budding and fission, leading to rapid cell death. The presence of the -L-Rha-(1 2) linkage is critical for this interaction. -
Khasianine (Moderate/Low Potency): The removal of the C-2' rhamnose drastically reduces the affinity for cholesterol. Consequently, Khasianine often shows higher IC
values (lower potency) in cancer cell lines (e.g., HepG2, MCF-7) compared to Solamargine.
Immunomodulation and Signaling
While less cytotoxic, Khasianine exhibits specific bioactivity in inflammatory pathways.
-
NF-
B Inhibition: Khasianine has been identified as a potent inhibitor of the TNF- /NF- B axis, making it effective in models of psoriasis and skin inflammation.[5] This suggests that the disaccharide structure may be more permeable to specific intracellular compartments or bind to different protein targets (e.g., Sugar-Sensitive LSBPs) than the membrane-lytic Solamargine.
Comparative IC Data (Selected Cell Lines)
| Cell Line | Tissue Origin | Solamargine IC | Khasianine IC | SAR Insight |
| HepG2 | Liver | Trisaccharide essential for hepatoma lysis. | ||
| MCF-7 | Breast | Weak Effect | Loss of Rha(1 | |
| SMMC-7721 | Liver | N/A | Solamargine induces G2/M arrest.[6] | |
| HaCaT | Keratinocyte | Toxic at high doses | Therapeutic (Anti-inflam) | Khasianine preferred for non-lethal modulation. |
Note: Data aggregated from multiple studies.[7][8] Absolute values vary by extraction purity and assay conditions.
Mechanistic Pathways Visualization[11]
The following diagram illustrates the divergent pathways: Solamargine's "Membrane Burst" vs. Khasianine's "Signaling Modulation."
Figure 1: Divergent mechanistic pathways. Solamargine targets membrane integrity via cholesterol, while Khasianine modulates intracellular inflammatory signaling.
Experimental Protocols
To validate these SAR differences, the following protocols ensure the isolation of pure compounds and the differentiation of their activities.
Extraction and Purification (Self-Validating Workflow)
Objective: Isolate Solamargine and Khasianine from Solanum nigrum unripe fruits.
-
Crude Extraction:
-
Macerate dried fruit powder (1 kg) in 70% Ethanol (1:10 w/v) for 48h.
-
Evaporate solvent to obtain crude extract.
-
-
Acid-Base Fractionation (Enrichment):
-
Dissolve crude extract in 5% Acetic Acid (pH 3-4). Filter to remove non-alkaloids.
-
Precipitate alkaloids by adjusting pH to 10-11 using Ammonium Hydroxide (
). -
Centrifuge (5000g, 15 min) and collect the pellet (Crude Glycoalkaloids).
-
-
Chromatographic Separation (Critical Step):
-
Stationary Phase: Silica Gel 60 (200-300 mesh).
-
Mobile Phase: Chloroform:Methanol:Water (65:35:10, lower phase).
-
Elution: Solamargine typically elutes after Solasonine but before highly polar saponins. Khasianine (less polar than Solamargine due to one less sugar? Correction: Khasianine is less polar than Solamargine? No, fewer sugars usually means less polar, but solubility dynamics vary. Use TLC to monitor.)
-
TLC Validation: Spray with Dragendorff’s reagent. Solamargine (
) vs Khasianine ( in 6:3:1).
-
Differential Cytotoxicity Assay (MTT)
Objective: Quantify the "Sugar Effect" on IC50.
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. -
Treatment: Add Solamargine and Khasianine (0.1, 1, 5, 10, 50, 100
M) for 24h and 48h. -
Readout: Add MTT reagent. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
-
Validation Check: If Solamargine IC50 > Khasianine IC50, check purity. Solamargine should be significantly more potent in HepG2.
-
References
-
Chang, L. C., et al. (2021). "Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships." Frontiers in Oncology. Link
-
Ding, X., et al. (2013). "Purification, antitumor activity in vitro of steroidal glycoalkaloids from black nightshade (Solanum nigrum L.)."[4] Food Chemistry. Link[4]
-
Lai, Y. J., et al. (2022). "Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis mediated transactivation of IL-17A and IL-33 in keratinocytes." Journal of Ethnopharmacology. Link
-
Fekry, M., et al. (2019). "Bioactive glycoalkaloids isolated from Solanum melongena fruit peels with potential anticancer properties against hepatocellular carcinoma cells."[9] Scientific Reports. Link
-
Wang, Y., et al. (2023). "Khasianine Affects the Expression of Sugar-Sensitive Proteins in Pancreatic Cancer Cells." Journal of Proteome Research. Link
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- 5. Khasianine ameliorates psoriasis-like skin inflammation and represses TNF-α/NF-κB axis mediated transactivation of IL-17A and IL-33 in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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